molecular formula C16H14BrN3O4 B11557441 N'-[(E)-(4-bromophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B11557441
M. Wt: 392.20 g/mol
InChI Key: CHOITGUWLBDJFO-GIJQJNRQSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a methylidene linkage, and a nitrophenoxyacetohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-(4-methyl-2-nitrophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

N’-[(E)-(4-bromophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes.

Comparison with Similar Compounds

N’-[(E)-(4-bromophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(3-bromophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogen atoms (bromine, chlorine, fluorine) can influence their chemical reactivity and biological activity, making each compound unique in its own right.

Properties

Molecular Formula

C16H14BrN3O4

Molecular Weight

392.20 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C16H14BrN3O4/c1-11-2-7-15(14(8-11)20(22)23)24-10-16(21)19-18-9-12-3-5-13(17)6-4-12/h2-9H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

CHOITGUWLBDJFO-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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